molecular formula C14H10N4O3 B15051662 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

Cat. No.: B15051662
M. Wt: 282.25 g/mol
InChI Key: ZDWAGYPMZGSLTF-UHFFFAOYSA-N
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Description

6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide-derived compound characterized by a benzo[de]isoquinoline-1,3(2H)-dione core substituted with an azide group at the 6-position and a 2-hydroxyethyl group at the 2-position. Its synthesis typically involves nucleophilic substitution or azidation reactions, as demonstrated in the preparation of analogous compounds (e.g., 6-azido derivatives of naphthalimides via sodium azide treatment under controlled conditions) . The azide group confers reactivity for click chemistry applications, while the hydroxyethyl substituent enhances solubility in polar solvents, making it suitable for biomedical and materials science research.

Properties

Molecular Formula

C14H10N4O3

Molecular Weight

282.25 g/mol

IUPAC Name

6-azido-2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C14H10N4O3/c15-17-16-11-5-4-10-12-8(11)2-1-3-9(12)13(20)18(6-7-19)14(10)21/h1-5,19H,6-7H2

InChI Key

ZDWAGYPMZGSLTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCO)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

The synthesis begins with the reaction of 4-bromo-1,8-naphthalic anhydride (2.5 mmol) and ethanolamine (3.0 mmol) in refluxing ethanol (40 mL) for 4 hours. The naphthalic anhydride undergoes nucleophilic ring-opening at the carbonyl groups, facilitated by the primary amine of ethanolamine. This forms an intermediate imide structure, which cyclizes to yield the benzo[de]isoquinoline-dione core.

Reaction Conditions

  • Solvent : Anhydrous ethanol
  • Temperature : Reflux (78°C)
  • Time : 4 hours
  • Workup : The product precipitates upon cooling and is purified via recrystallization from ethanol, achieving an 86.3% yield.

Characterization of Precursor

Property Value
Molecular Formula C₁₄H₁₀BrNO₃
Molecular Weight 336.14 g/mol
¹H NMR (DMSO-d₆, δ ppm) 8.48 (d, 1H), 8.44 (d, 1H), 8.24 (d, 1H), 7.92 (t, 1H), 4.80 (t, 1H, -OH), 4.11 (t, 2H, -CH₂O-), 3.62 (t, 2H, -CH₂N-)

Azidation Reaction: Substitution of Bromine with Azide

The bromine atom at position 6 is replaced by an azide group through a nucleophilic aromatic substitution (SNAr) reaction. Sodium azide (10 mmol) reacts with the brominated precursor (1.0 mmol) in dry N,N-dimethylformamide (DMF, 8 mL) at 105°C for 10 hours. The electron-withdrawing effect of the adjacent carbonyl groups activates the aromatic ring for substitution, favoring azide incorporation.

Optimized Reaction Parameters

  • Solvent : Anhydrous DMF (ensures solubility of both reactants)
  • Molar Ratio : 1:10 (precursor:sodium azide)
  • Temperature : 105°C (thermal activation lowers kinetic barriers)
  • Time : 10 hours (ensures complete conversion)

Workup and Purification
The reaction mixture is poured into water (40 mL) and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated. Flash chromatography (methanol/dichloromethane, 1:20 v/v) isolates the product as a light-yellow solid with an 82.7% yield.

Analytical Characterization

Spectroscopic Validation

¹H NMR Analysis (DMSO-d₆, δ ppm):

  • 8.46–8.48 (d, 1H) : Aromatic proton adjacent to the azide group.
  • 8.33–8.35 (d, 1H) : Deshielded proton due to conjugation with the electron-deficient azide.
  • 4.79–4.82 (t, 1H) : Hydroxyl proton of the ethanolamine side chain.
  • 3.61–3.64 (t, 2H) : Methylene group adjacent to the hydroxyl moiety.

Mass Spectrometry :

  • Observed : m/z 305.2 [M+Na]⁺ (theoretical m/z 305.08 for C₁₄H₁₀N₄O₃Na).

Physicochemical Properties

Property Value
Molecular Formula C₁₄H₁₀N₄O₃
Molecular Weight 282.25 g/mol
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol
Melting Point 217–219°C (decomposes)

Mechanistic Insights and Selectivity

Regioselectivity in Azide Substitution

The reaction exclusively substitutes the bromine at position 6 due to:

  • Electronic Effects : The carbonyl groups at positions 1 and 3 withdraw electron density, activating the para position (C6) for nucleophilic attack.
  • Steric Factors : The hydroxyethyl group at position 2 creates a steric environment that disfavors substitution at adjacent positions.

Side Reactions and Mitigation

  • Formation of Byproducts : Prolonged heating (>12 hours) leads to partial decomposition of the azide group into amines.
  • Mitigation Strategy : Strict control of reaction time (≤10 hours) and use of anhydrous DMF minimize side reactions.

Comparative Analysis with Related Compounds

Morpholino-Substituted Analogues

Introducing morpholino groups at position 6 instead of azides requires distinct synthetic routes, such as Ullmann coupling with morpholine. These analogues exhibit red-shifted fluorescence (λₑₘ = 540 nm vs. 465 nm for the azide), making them suitable for imaging applications.

Chemical Reactions Analysis

Types of Reactions

6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of benzoisoquinoline derivatives. This compound features a unique azido group and a hydroxyethyl substituent, contributing to its distinctive chemical properties.

Chemical Information

Key data regarding the compound are :

  • CAS Number: 1416547-32-4
  • Molecular Formula: C14H10N4O3
  • Molecular Weight: 282.2542

Potential Applications

6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has potential applications in several fields:

  • Chemical Synthesis: It serves as a versatile building block in synthesizing more complex molecules. The azido group can undergo various reactions, such as Staudinger ligation or click chemistry, to introduce new functionalities.
  • Material Science: It can be used to create novel materials with specific properties.
  • ** biological research:** it is useful for interaction studies. Interaction studies involving 6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione could focus on identifying its binding partners in biological systems.

Structural Analogs

Several compounds share structural similarities with 6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

Compound NameStructural FeaturesUnique Properties
6-Amino-benzo[de]isoquinoline-1,3-dioneContains an amino group instead of an azido groupKnown for its role as a poly [ADP-ribose] polymerase inhibitor
6-Bromo-benzo[de]isoquinoline-1,3-dioneContains a bromo substituentExhibits different reactivity patterns due to bromine's electrophilic nature
5-Hydroxybenzo[de]isoquinoline-1,3-dioneFeatures a hydroxyl group at position 5Potentially enhances solubility and biological activity

Mechanism of Action

The mechanism of action of 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione involves its interaction with molecular targets such as enzymes and receptors. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared to related naphthalimide derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties/Applications References
6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-azido, 2-(2-hydroxyethyl) Click chemistry, fluorescent probes, drug delivery
6-Azido-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 6-azido, 2-(2-methoxyethyl) Reduced polarity; used in hydrophobic matrices
2-(3-Bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(3-bromopropyl) Precursor for alkylation/functionalization reactions
2-(2-Aminoethyl)-6-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione 2-(2-aminoethyl), 6-(dimethylamino) Pharmaceutical intermediates, dye synthesis
3-Azido-3-butylquinoline-2,4(1H,3H)-dione 3-azido, 3-butyl Antitumor activity; azide-mediated bioconjugation

Key Findings

Reactivity of Azide Groups: The 6-azido group in the target compound enables efficient Huisgen cycloaddition (click chemistry), similar to 3-azidoquinoline-2,4(1H,3H)-dione derivatives . However, steric hindrance from the hydroxyethyl group may reduce reaction rates compared to less bulky analogs (e.g., 6-azido-2-(3-(triethoxysilyl)propyl) derivatives) .

Solubility and Polarity :

  • The 2-hydroxyethyl substituent enhances aqueous solubility relative to methoxyethyl or bromopropyl analogs. For instance, 2-(3-bromopropyl)-substituted derivatives exhibit lower solubility due to hydrophobic alkyl chains .

Synthetic Versatility :

  • The hydroxyethyl group allows further functionalization (e.g., esterification), contrasting with bromopropyl derivatives, which undergo nucleophilic substitution .

Table 2: Spectroscopic Data Comparison

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) References
6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 4.25 (t, J=6.0 Hz, 2H, -CH$_2$OH) 62.1 (-CH$_2$OH), 120–135 (aromatic)
6-Azido-2-(3-(triethoxysilyl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 3.81 (q, J=7.0 Hz, 6H, -OCH$2$CH$3$) 58.3 (-Si-O), 140–150 (aromatic)
2-(3-Bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 3.52 (t, J=6.5 Hz, 2H, -CH$_2$Br) 34.5 (-CH$_2$Br), 125–138 (aromatic)

Biological Activity

6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that belongs to the class of benzoisoquinoline derivatives. This compound has garnered attention due to its potential applications in biological systems, particularly as a fluorescent probe for detecting hydrogen sulfide (H₂S). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Chemical Name : 6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
  • CAS Registry Number : 1416547-32-4
  • Molecular Formula : C₁₄H₁₀N₄O₃
  • Molecular Weight : 282.258 g/mol

Structure

The compound features an azido group and a hydroxyethyl moiety, which are crucial for its reactivity and biological interactions. The presence of these functional groups enhances its solubility and interaction with specific biological targets.

Fluorescent Sensing of H₂S

One of the primary biological activities of 6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its use as a fluorescent probe for detecting hydrogen sulfide. A study published in the Journal of Applied Spectroscopy details the synthesis and characterization of this compound as a turn-on fluorescent sensor for H₂S detection in biological systems.

The compound operates based on intramolecular charge transfer (ICT) mechanisms. Upon exposure to H₂S, the fluorescence characteristics change significantly, allowing for sensitive detection. The probe exhibits green fluorescence in DMSO solution, which shifts to red fluorescence upon H₂S addition, indicating a strong emission peak at 510 nm .

Sensitivity and Specificity

The probe demonstrates high sensitivity for H₂S detection, with a minimum detectable concentration of 1×107 mol L1\times 10^{-7}\text{ mol L}. Importantly, it shows minimal interference from various cations and anions in solution, making it a reliable tool for bioimaging applications .

Application in Bioimaging

In cellular imaging studies, 6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been utilized to visualize H₂S levels within living cells. This capability is crucial for understanding the physiological roles of H₂S in various biological processes, including signaling pathways and cellular responses to stress.

Comparative Analysis with Other Probes

Probe NameDetection LimitSpecificityFluorescence Shift
Probe II (6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione)1×107 mol L1\times 10^{-7}\text{ mol L}HighGreen to Red
Other ProbesVariesModerate to LowVaries

This table illustrates the superior performance of Probe II compared to other existing probes used for H₂S detection.

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